2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-cyclohexylacetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an azepan-1-yl group, an indole group, a sulfonyl group, and a cyclohexylacetamide group . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The azepan-1-yl group, for example, is a seven-membered ring containing one nitrogen atom . The indole group is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the indole group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
- The compound's azepane isomer was identified during a survey of unregulated drugs, showcasing its relevance in forensic toxicology and analytical chemistry. It was isolated and identified through various spectroscopic techniques (Nakajima et al., 2012).
Antimicrobial Activity
- Bis(azolyl)sulfonamidoacetamides, which are structurally similar to the compound , demonstrated notable antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (S. P et al., 2021).
- Another related study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, showing moderate antibacterial activity, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Chemical Synthesis Innovations
- Research into the sequential migration of sulfonyl groups through the synthesis of 1,4-diazepines revealed new methodologies in organic synthesis, which could be relevant for synthesizing similar compounds (Heo et al., 2020).
- The intermolecular Ugi reaction involving compounds with similar structural elements like cyclohexyl and azaspiro demonstrated innovation in the field of bioactive compound synthesis (Amirani Poor et al., 2018).
Optical Imaging and Cancer Detection
- A water-soluble near-infrared dye with structural similarities was developed for cancer detection using optical imaging, highlighting its application in medical diagnostics (Pham et al., 2005).
Neuropeptide Receptor Antagonists
- Compounds with structural similarities were identified as potential neuropeptide Y Y2 receptor antagonists, which could have implications in the treatment of mood disorders, obesity, and alcoholism (Brothers et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c28-23(25-19-10-4-3-5-11-19)18-32(30,31)22-16-27(21-13-7-6-12-20(21)22)17-24(29)26-14-8-1-2-9-15-26/h6-7,12-13,16,19H,1-5,8-11,14-15,17-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAKTQVPXJUAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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